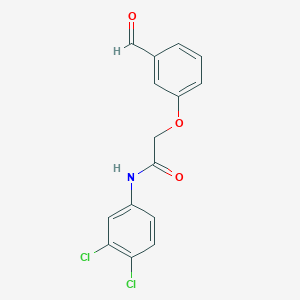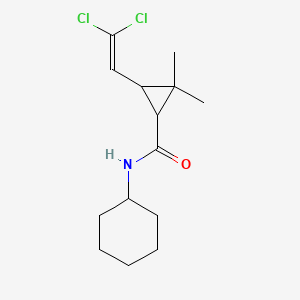![molecular formula C22H19FN4O3 B2909151 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396855-89-2](/img/structure/B2909151.png)
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidine ring, a pyridazine ring, a benzo[d][1,3]dioxole group, and a carboxamide group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridazine ring is a six-membered ring with two nitrogen atoms, which is known for its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyridazine rings can contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the carboxamide group could potentially make it a target for reactions involving nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyridazine rings could potentially increase its lipophilicity .科学的研究の応用
Neurodegenerative Disease Research
This compound has been associated with the study of tropomyosin receptor kinases (TrkA/B/C) , which are implicated in neurodegenerative diseases like Parkinson’s, Huntington’s, and Alzheimer’s disease. Dysregulation of these kinases is a hallmark of these conditions, and they also play a role in tumorogenesis and metastatic potential in various cancers .
Drug Discovery and Development
The unique structure of this compound makes it useful in drug discovery and development processes. It can be used for in-depth studies of biological processes and potential therapeutic interventions.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Dysregulation of tropomyosin receptor kinases (trka/b/c) expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including parkinson’s, huntington’s, and alzheimer’s disease . TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Result of Action
It’s known that the rational remodeling of the amide moiety of a similar compound led to the identification of a series of fluorinated trk inhibitors with picomolar ic50 .
Action Environment
It’s known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
将来の方向性
特性
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-4-2-1-3-16(17)18-6-8-21(26-25-18)27-10-9-15(12-27)24-22(28)14-5-7-19-20(11-14)30-13-29-19/h1-8,11,15H,9-10,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFVMDMSBIFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2909069.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2909072.png)



![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909080.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2909083.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2909085.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2909087.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindene-1-carboxylate](/img/structure/B2909088.png)
![3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909089.png)
![4-[benzyl(ethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2909091.png)